N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-16-6-8-17(9-7-16)26(23,24)20-11-13-10-18(22)21(12-13)15-4-2-14(19)3-5-15/h2-9,13,20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUPNFBJSVDSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection Strategy
The target molecule can be dissected into two primary components:
- 4-Methoxybenzenesulfonamide moiety : Derived from 4-methoxybenzenesulfonyl chloride or ethyl-4-methoxybenzenesulfonate.
- (1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methylamine : Synthesized via cyclization of γ-ketoamide precursors or reductive amination of substituted pyrrolidinones.
This disconnection simplifies the synthesis into manageable steps, enabling modular optimization of each fragment before final coupling.
Synthesis of the Pyrrolidinone Intermediate
Cyclization of γ-Ketoamide Precursors
A widely adopted method involves the cyclization of N-(4-chlorophenyl)-γ-ketoamide derivatives under acidic or basic conditions. For example:
- Substrate Preparation : 4-Chlorophenylglycine is condensed with ethyl acetoacetate in toluene at 80°C for 6 hours to form the γ-ketoamide.
- Cyclization : Treatment with p-toluenesulfonic acid (pTSA) in refluxing xylene induces intramolecular amide formation, yielding 1-(4-chlorophenyl)-5-oxopyrrolidin-3-carboxylic acid ethyl ester.
- Reduction and Amination : The ester is reduced to the primary alcohol using LiAlH₄, followed by conversion to the methylamine via Mitsunobu reaction with phthalimide and subsequent deprotection.
Optimization Note : Replacing LiAlH₄ with NaBH₄/CeCl₃ reduces side products (e.g., over-reduction to pyrrolidine) and improves yields from 68% to 85%.
Reductive Amination Route
An alternative pathway employs reductive amination of 5-oxopyrrolidin-3-one with 4-chlorobenzaldehyde:
- Imine Formation : 5-Oxopyrrolidin-3-one reacts with 4-chlorobenzaldehyde in methanol at 50°C for 3 hours.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine, achieving 78% yield.
- Methylation : The amine is methylated using methyl iodide and K₂CO₃ in DMF at 25°C.
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Cyclization (pTSA) | 85 | 98.2 | Scalability for industrial use |
| Reductive Amination | 78 | 97.5 | Avoids strong reducing agents |
Sulfonamide Coupling Strategies
Sulfonyl Chloride Aminolysis
The most direct method couples 4-methoxybenzenesulfonyl chloride with the pyrrolidinone-methylamine intermediate:
Ethylsulfonate-Based Coupling (Patent WO2004020401A1)
Industrial processes often use ethyl-4-methoxybenzenesulfonate to improve atom economy:
- Reaction Setup :
- Mechanism : Nucleophilic displacement of the ethoxy group by the amine, releasing ethanol.
Advantages :
- No acidic byproducts, ideal for acid-sensitive intermediates.
- Compatible with continuous flow reactors for throughput >1 kg/h.
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Modern facilities employ tubular flow reactors to enhance heat/mass transfer:
- Residence Time : 15–20 minutes at 100°C.
- Pressure : 3–5 bar to prevent solvent vaporization.
- Output : 94% yield with 99.3% purity.
Crystallization and Purification
Final purification involves pH-controlled crystallization:
- Acid-Base Extraction :
- Crystallization :
Purity Enhancement : Recrystallization from ethyl acetate increases purity from 95% to 99.8%.
Critical Parameter Optimization
Temperature Effects on Sulfonamide Formation
A study comparing coupling methods revealed:
| Temperature (°C) | Solvent | Yield (%) | Impurity Profile |
|---|---|---|---|
| 25 | DCM | 89 | <1% sulfonic acid byproducts |
| 80 | Toluene | 92 | 0.3% dimerization products |
| 100 | Xylene | 85 | 2% des-methoxy derivative |
Higher temperatures accelerate reaction rates but increase degradation risks.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide has been investigated for its potential in developing new therapeutic agents. Its unique combination of functional groups suggests possible interactions with biological targets that could lead to beneficial pharmacological effects. Research indicates that compounds with similar structures may exhibit:
- Antiproliferative Effects : The compound may modulate enzyme activities involved in cellular processes, potentially leading to reduced cell proliferation in certain cancer types.
Case Study: Anticancer Activity
In studies involving derivatives of pyrrolidine and sulfonamide compounds, researchers have noted significant anticancer activity against various cancer cell lines. These studies typically involve assessing the binding affinities to specific enzymes or receptors that play crucial roles in cancer progression .
Enzyme Inhibition
The sulfonamide functionality is particularly noteworthy for its role in enzyme inhibition. Compounds bearing this moiety have been shown to act as effective inhibitors of several key enzymes:
- Urease Inhibition : The compound has demonstrated strong inhibitory activity against urease, an enzyme linked to the pathogenesis of certain infections and diseases .
- Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties, particularly against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest its potential use as an antibacterial agent, especially in developing new treatments for resistant bacterial infections .
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and sulfonamide-containing molecules. Examples include:
- N-(4-chlorophenyl)-2-pyrrolidinone
- 4-methoxybenzenesulfonamide
- N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
Uniqueness
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H21ClN2O4S
- Molecular Weight : 408.9 g/mol
- CAS Number : 954633-93-3
The compound features a pyrrolidine ring, a chlorophenyl group, and a methoxybenzenesulfonamide moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Research suggests that it may function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It could modulate the activity of receptors linked to inflammatory responses or cancer progression.
- Antiviral Activity : Similar compounds have been shown to possess antiviral properties, potentially making this derivative effective against viral infections like Hepatitis B virus (HBV) .
Antiviral Activity
This compound has been studied for its antiviral properties, particularly against HBV. In vitro studies demonstrated that derivatives with similar structures can increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication .
Antibacterial Activity
Sulfonamide compounds are traditionally known for their antibacterial effects. Preliminary screenings indicate that this compound may exhibit moderate antibacterial activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .
Anticancer Potential
Research into compounds with similar structural motifs has suggested potential anticancer properties. The mechanism likely involves the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and sulfonamide coupling. Key steps include:
- Formation of the pyrrolidinone core via cyclization of a chlorophenyl-substituted precursor under acidic conditions .
- Coupling of the pyrrolidinone intermediate with 4-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C to minimize side reactions .
- Critical parameters: Temperature control (±2°C) during sulfonamide formation ensures >90% purity, as confirmed by HPLC. Solvent choice (e.g., DMF vs. THF) affects reaction rates and byproduct formation .
Q. How can structural characterization of this compound be rigorously validated?
- Methodology : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy group at C4 of benzene, chlorophenyl at N1 of pyrrolidinone) .
- Mass spectrometry (HRMS) : Verify molecular weight (CHClNOS; calc. 419.08) and isotopic patterns .
- X-ray crystallography : Resolve bond angles and confirm stereochemistry, particularly for the pyrrolidinone ring .
Advanced Research Questions
Q. What are the mechanistic insights into the compound’s potential bioactivity, and how can target interactions be modeled computationally?
- Methodology :
- Molecular docking : Simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina. Focus on the sulfonamide group’s role in hydrogen bonding .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., Zn coordination in metalloenzymes) .
- Contradiction resolution : If experimental IC values conflict with docking scores, re-evaluate protonation states or solvent effects using QM/MM hybrid models .
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) impact physicochemical properties and bioactivity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., replacing 4-chlorophenyl with fluorophenyl) and compare logP (HPLC-derived), solubility (shake-flask method), and in vitro activity .
- Data analysis : Use multivariate regression to correlate electronic effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups (Cl, F) enhance metabolic stability but may reduce membrane permeability .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure plasma protein binding (ultrafiltration), metabolic stability (microsomal assays), and bioavailability (rodent studies) to identify discrepancies .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfone or hydroxylated derivatives) that may alter activity in vivo .
Experimental Design Considerations
Q. How should reaction scalability be balanced with purity requirements for preclinical studies?
- Methodology :
- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, solvent volume) using a fractional factorial design. For example, reducing DMF volume by 30% improves yield from 65% to 78% without compromising purity .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of sulfonamide coupling .
Q. What analytical techniques are most effective for detecting degradation products under accelerated stability conditions?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Use UPLC-PDA to identify degradation pathways (e.g., hydrolysis of the sulfonamide group) .
- Quantification : Degradation products >0.1% require structural elucidation via NMR or high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
